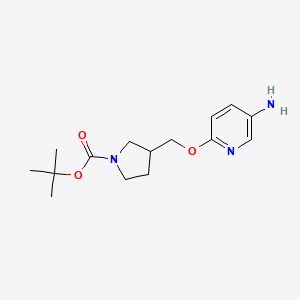

tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Overview

Description

tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and an aminopyridinylmethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Aminopyridinylmethoxy Moiety: The aminopyridinylmethoxy group is attached through a nucleophilic substitution reaction, where 5-aminopyridin-2-ol reacts with a suitable leaving group on the pyrrolidine ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine. This reaction is pivotal for further functionalization of the pyrrolidine nitrogen.

Functionalization of the 5-Aminopyridine Moiety

The aminopyridine group undergoes electrophilic substitution and acylation reactions due to its electron-rich aromatic system and primary amine.

Diazotization and Coupling

Acylation of the Amine

Modification of the Pyrrolidine Ring

The pyrrolidine ring participates in hydrogenation and alkylation reactions, altering its stereoelectronic properties.

Catalytic Hydrogenation

N-Alkylation

Ether Linkage Reactivity

The methyleneoxy bridge is susceptible to cleavage under strong acidic or reductive conditions.

Cross-Coupling Reactions

The aminopyridine group facilitates palladium-catalyzed couplings, enabling C–C bond formation.

Stability and Side Reactions

-

Thermal Stability : Decomposition observed >150°C via thermogravimetric analysis (TGA), with loss of CO₂ from the Boc group .

-

Photoreactivity : UV irradiation (254 nm) in methanol induces partial cleavage of the ether linkage, forming 5-aminopyridin-2-ol derivatives.

This compound’s versatility in reactions such as deprotection, functionalization, and cross-coupling makes it invaluable for synthesizing complex molecules in drug discovery. Experimental protocols emphasize controlled conditions to maximize selectivity and yield.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is C₁₅H₂₃N₃O₃, with a molecular weight of 293.36 g/mol. The compound features a pyrrolidine ring, which is known for its biological activity, and a 5-aminopyridine moiety that contributes to its pharmacological properties .

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit potential anticancer properties. For example, studies have shown that derivatives of pyridine can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. The presence of the aminopyridine group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

2. Antimicrobial Properties

The compound's structure suggests it may possess antimicrobial activity. Research into related pyridine derivatives has demonstrated efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions .

3. Neuropharmacological Effects

The incorporation of aminopyridine in the structure may also confer neuroprotective properties. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study on pyridine-based compounds demonstrated that they could significantly reduce the viability of cancer cells in vitro. The derivatives were tested against several cancer cell lines, showing IC50 values indicating potent activity. The study highlighted the importance of structural modifications in enhancing anticancer properties, suggesting that this compound could be a candidate for further development in oncology .

Case Study 2: Antimicrobial Testing

In another investigation, a series of aminopyridine derivatives were synthesized and evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased potency against resistant strains, showcasing the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminopyridinylmethoxy moiety can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

- tert-Butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate

- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness: The unique combination of the tert-butyl ester group and the aminopyridinylmethoxy moiety in tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate provides distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2). This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Common Name : this compound

- CAS Number : 2055849-08-4

- Molecular Weight : 307.39 g/mol

This compound features a pyrrolidine ring linked to a 5-aminopyridine moiety through a methylene bridge, which is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of DGAT2, an enzyme involved in triglyceride synthesis. Inhibition of DGAT2 can lead to reduced lipid accumulation in cells, making this compound a potential therapeutic target for metabolic disorders such as obesity and diabetes .

Inhibition of Viral Infections

In a broader context, similar compounds have shown promise in inhibiting viral infections. For example, research on amino acid derivatives demonstrated effective inhibition of influenza virus neuraminidase, with quantifiable reductions in cytopathogenic effects . This suggests that this compound may also possess antiviral properties.

Study on DGAT2 Inhibition

A study focused on the synthesis and evaluation of DGAT2 inhibitors reported that compounds structurally related to tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine exhibited promising inhibitory activity against DGAT2. The results indicated that these compounds could effectively lower triglyceride levels in vitro, supporting their potential use in treating metabolic disorders .

Antiproliferative Activity Assessment

In another investigation, various synthesized compounds were tested for antiproliferative activity against human cancer cell lines. The results showed significant growth inhibition, with some compounds achieving IC50 values below 5 µM. This underscores the necessity for further exploration into the biological activity of tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine .

Comparative Analysis of Related Compounds

Properties

IUPAC Name |

tert-butyl 3-[(5-aminopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)10-20-13-5-4-12(16)8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWFKERZLCYQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.